molecular formula C11H15NO5 B6631784 5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid

5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid

Cat. No.: B6631784
M. Wt: 241.24 g/mol
InChI Key: BZECWZPBTFLVSJ-UHFFFAOYSA-N
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Description

5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid is an organic compound with a complex structure that includes a furan ring, a carboxylic acid group, and a carbamoyl group

Properties

IUPAC Name

5-[(1-methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,6-16-3)12-9(13)8-4-7(5-17-8)10(14)15/h4-5H,6H2,1-3H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZECWZPBTFLVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)NC(=O)C1=CC(=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an aldehyde or alcohol group attached to the furan ring.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or aldehydes.

Scientific Research Applications

5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-2-carboxylic acid
  • 5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]thiophene-3-carboxylic acid
  • 5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]pyrrole-3-carboxylic acid

Uniqueness

5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid is unique due to its specific structural features, such as the furan ring and the positioning of the carbamoyl and carboxylic acid groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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